N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-21-13-6-8-14(9-7-13)22(19,20)10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNAXCWDEMRAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a central acetamide backbone (CH₃CONH–) linked to a 4-bromophenyl group at the nitrogen and a 4-methoxyphenyl sulfonyl (–SO₂C₆H₄OMe) substituent at the adjacent carbon. This arrangement confers distinct electronic and steric properties:
- 4-Bromophenyl Group : Enhances hydrophobicity (LogP ≈ 3.2) and facilitates π-π stacking interactions with biological targets.
- 4-Methoxyphenyl Sulfonyl : Introduces polarity through the sulfonyl group while the methoxy moiety modulates electron density for optimized binding.
The IUPAC name, N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide, and SMILES notation (COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br) precisely define its connectivity.
Synthetic Routes
Sulfonamide Formation via Glycine Intermediate
This two-step approach leverages glycine as a scaffold for sequential sulfonylation and acetylation:
Step 1: Sulfonylation of Glycine Ethyl Ester
4-Methoxyphenylsulfonyl chloride reacts with glycine ethyl ester in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to RT), forming ethyl 2-((4-methoxyphenyl)sulfonyl)glycinate. The reaction proceeds via nucleophilic attack of the glycine amine on the sulfonyl chloride, with yields exceeding 85% after aqueous workup.
Step 2: Acetylation with 4-Bromoaniline
Hydrolysis of the ester intermediate (6M HCl, reflux) yields 2-((4-methoxyphenyl)sulfonyl)acetic acid, which is activated to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-bromoaniline in DCM with catalytic dimethylaminopyridine (DMAP) affords the target acetamide in 72–78% yield.
Key Reaction:
$$
\text{4-MeO-C}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-MeO-C}6\text{H}4\text{SO}2\text{CH}2\text{COOEt} \xrightarrow{\text{HCl, SOCl}2} \text{4-MeO-C}6\text{H}4\text{SO}2\text{CH}2\text{COCl} \xrightarrow{\text{4-Br-C}6\text{H}4\text{NH}2} \text{Target}
$$
Direct Sulfonylation of Acetamide Precursors
Alternative routes avoid glycine intermediates by directly functionalizing pre-formed acetamides:
Method A: Chloroacetamide Sulfonylation
N-(4-Bromophenyl)chloroacetamide undergoes nucleophilic substitution with sodium 4-methoxyphenylsulfinate in dimethylformamide (DMF) at 80°C. The sulfinate displaces chloride, yielding the target compound in 65% efficiency after silica gel chromatography.
Method B: Mitsunobu Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 2-hydroxy-N-(4-bromophenyl)acetamide couples with 4-methoxyphenylsulfinic acid. This method achieves 70% yield but requires stringent moisture control.
Reaction Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Sulfonylation | DCM, 0°C → RT | 85% → 91% |
| Acetylation | THF, -10°C | 72% → 88% |
| Purification | EtOH/H₂O (3:1) | Purity >95% |
Polar aprotic solvents (e.g., DMF) accelerate sulfinate substitutions but risk hydrolysis, while lower temperatures during acetylation minimize diketene formation.
Catalytic Enhancements
- DMAP (4-Dimethylaminopyridine) : Increases acetylation rates by 40% through nucleophilic catalysis.
- Phase-Transfer Catalysis : Tetrabutylammonium hydrogen sulfate (0.1 equiv) improves interfacial reactions in biphasic systems.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ tubular flow reactors for:
- Sulfonylation : Mixing 4-methoxyphenylsulfonyl chloride and glycine ethyl ester at 5 mL/min, achieving 92% conversion in 2 minutes.
- Acid Chloride Formation : SOCl₂ is introduced in a glass-chip microreactor, reducing reaction time from hours to seconds.
Advantages :
Crystallization Protocols
Recrystallization from ethanol/water (3:1) generates needle-like crystals with:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 6.2 min, confirming >99% purity.
Chemical Reactions Analysis
N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
Synthesis and Preparation
The synthesis of N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:
-
Formation of Sulfonyl Chloride Intermediate :
- The reaction begins with 4-bromobenzenesulfonyl chloride, which is treated with a base such as triethylamine in an organic solvent like dichloromethane.
-
Coupling with Amine :
- The sulfonyl chloride intermediate is then reacted with 4-methoxyaniline in the presence of a base like pyridine to yield the desired acetamide compound.
-
Purification :
- The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Medicinal Chemistry
This compound serves as a crucial building block in the design and synthesis of pharmaceuticals. It has been explored for its potential as an enzyme inhibitor and receptor modulator, particularly in cancer therapies.
- Case Study : A study demonstrated that derivatives of sulfonamides, including compounds similar to this compound, exhibited significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7), with selectivity ratios indicating their potential for targeted therapy .
Material Science
This compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into polymers and coatings that require enhanced performance characteristics.
Biological Studies
This compound can be employed to investigate small molecule interactions with biological macromolecules such as proteins and nucleic acids.
- Mechanism of Action : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the bromophenyl and methoxyphenyl groups enhance binding affinity through hydrophobic interactions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or proteins, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
Key Structural Features and Substituent Effects
- Sulfonyl vs. Thiazolyl/Quinazolinyl Groups: The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from thiazolyl (e.g., compounds 9e–9h in ) or quinazolinyl derivatives (e.g., compounds 38–40 in ). Melting Points: Compounds with nitro substituents (e.g., 9h in , melting point 162–164°C) exhibit lower melting points than chlorinated analogues (e.g., 9g, 230–232°C), suggesting electron-withdrawing groups reduce crystallinity. The sulfonyl group in the target compound may similarly lower its melting point relative to non-sulfonylated acetamides .
Pharmacological Activity Comparisons
Enzyme Inhibition :
- α-Glucosidase/α-Amylase Inhibition : Compound 12i (), featuring a benzo[e][1,2]thiazin-dioxide core, demonstrates dual inhibitory activity. The target compound’s sulfonyl group may similarly interact with enzyme active sites, though its lack of a fused heterocycle could reduce potency .
- Kinetic Studies: The non-competitive inhibition mode of 12i suggests binding to allosteric sites. The sulfonyl group in the target compound may facilitate similar interactions due to its hydrogen-bond acceptor capacity .
Receptor Agonism/Antagonism :
- Formyl Peptide Receptor (FPR) Activity: Pyridazinone derivatives () with methoxybenzyl groups show FPR2 selectivity. The target compound’s 4-methoxyphenylsulfonyl moiety may mimic this selectivity but with altered binding kinetics due to sulfonyl rigidity .
Anticancer and Cytotoxic Activity :
- Quinazoline-sulfonyl derivatives () exhibit potent anticancer activity (e.g., compound 38, IC50 values in µM range). The target compound’s sulfonyl group could enhance apoptosis induction via similar pathways, though its lack of a quinazoline ring may limit cross-activity .
- Phenoxyacetamide derivatives () with bromo or tert-butyl groups show cytotoxic effects. The 4-bromophenyl group in the target compound may similarly enhance cytotoxicity through halogen-bond interactions .
Molecular Modeling and Binding Interactions
Docking Studies :
- Compound 12i () binds α-amylase via hydrophobic interactions and hydrogen bonds. The target compound’s sulfonyl group could anchor to catalytic residues (e.g., Asp197 in α-amylase), while the methoxy group stabilizes π-π interactions with aromatic side chains .
- FPR2 agonists () rely on methoxybenzyl groups for receptor activation. Replacing benzyl with sulfonyl may alter binding orientation but retain selectivity through spatial mimicry .
Dynamic Simulations :
Tabulated Comparison of Key Analogues
*Inferred based on substituent trends.
Biological Activity
N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-bromophenyl and 4-methoxyphenyl sulfonyl derivatives with acetamide. The resulting structure features a sulfonamide group, which is known for its biological activity.
- Molecular Formula : C15H16BrNO3S
- Molecular Weight : 365.26 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can form covalent bonds with thiol groups in enzymes, leading to inhibition. This interaction is crucial for its potential applications in enzyme-related diseases.
- Hydrophobic Interactions : The bromophenyl and methoxyphenyl groups enhance binding affinity through hydrophobic interactions and hydrogen bonding, respectively .
3.1 Antimicrobial Activity
Studies have shown that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.75 μg/mL |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria indicates its broad-spectrum antimicrobial potential .
3.2 Anticancer Activity
This compound has also been evaluated for anticancer activity, particularly against breast cancer cell lines such as MCF-7:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-231 | 10.0 |
The compound demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 1: Antimicrobial Evaluation
A recent study focused on the antimicrobial efficacy of various derivatives of sulfonamide compounds, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like Ciprofloxacin, particularly against resistant strains of bacteria .
Case Study 2: Anticancer Screening
In vitro studies revealed that this compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspases and the upregulation of pro-apoptotic proteins .
5. Conclusion
This compound is a compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit enzymes and interact with cellular targets underscores its potential as a lead compound in drug development.
Future research should focus on exploring its pharmacokinetics and optimizing its structure for enhanced efficacy and reduced toxicity.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide?
Methodology: The synthesis typically involves sequential functionalization steps:
Sulfonylation : React 4-methoxyphenylsulfonyl chloride with a bromophenylacetamide precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C).
Coupling : Use a carbodiimide-based coupling agent (e.g., EDC/HOBt) to link the sulfonyl and acetamide moieties.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Key Parameters : Reaction temperature (<50°C), solvent polarity, and stoichiometric ratios are critical to minimize side reactions (e.g., hydrolysis of sulfonyl groups) .
Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodology:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl; sulfonyl group at δ 3.8 ppm for methoxy) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₅H₁₅BrNO₄S: 400.01) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
Advanced Mechanistic & Biological Studies
Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
Methodology:
Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer, RAW264.7 for inflammation) and protocols (e.g., MTT assay at 48h incubation) .
Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from variations in compound solubility (e.g., DMSO vs. aqueous buffers) .
Target Validation : Perform kinase inhibition assays (e.g., EGFR, COX-2) and molecular docking to identify binding affinities .
Q. Q4. What computational strategies are recommended to study the interaction of this compound with biological targets?
Methodology:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for COX-2) to predict binding modes. Focus on sulfonyl and bromophenyl groups for hydrogen bonding and hydrophobic interactions .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes .
Structural Optimization & SAR
Q. Q5. How do modifications to the sulfonyl or methoxy groups impact biological activity?
Methodology:
- Analog Synthesis : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. For example, N-(4-bromophenyl)-2-((4-nitrophenyl)sulfonyl)acetamide showed 20% higher COX-2 inhibition .
- SAR Analysis : Compare logP values (e.g., ClogP 3.2 for methoxy vs. 3.8 for nitro derivatives) to correlate lipophilicity with membrane permeability .
Q. Q6. What strategies mitigate instability of the acetamide moiety under physiological conditions?
Methodology:
pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Acetamide hydrolysis is minimized at pH 7.4 .
Prodrug Design : Replace the acetamide with a methyl ester, which is enzymatically cleaved in vivo .
Data Interpretation & Reproducibility
Q. Q7. How should researchers address low reproducibility in synthetic yields?
Methodology:
Catalyst Screening : Test Pd/C (10% w/w) or Ni catalysts for coupling steps; yields improved from 15% to 27% in related bromophenyl derivatives .
Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction time .
Q. Q8. What are the best practices for comparing this compound’s activity with structurally similar analogs?
Methodology:
- Library Construction : Include analogs like N-(4-chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide and N-(4-bromophenyl)-2-((4-ethoxyphenyl)sulfonyl)acetamide .
- PCA Analysis : Apply principal component analysis to bioactivity datasets (e.g., IC₅₀, logD) to cluster compounds by efficacy .
Advanced Analytical Challenges
Q. Q9. How can crystallographic data resolve ambiguities in NMR assignments?
Methodology:
- Single-Crystal X-ray Diffraction : Determine absolute configuration (e.g., CCDC deposition for torsion angles between sulfonyl and acetamide groups) .
- Complementary Techniques : Pair XRD with NOESY NMR to confirm spatial proximity of aromatic protons .
Q. Q10. What protocols validate the compound’s stability in long-term storage?
Methodology:
Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS.
Cryopreservation : Store at -20°C under argon; <5% degradation observed over 12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
